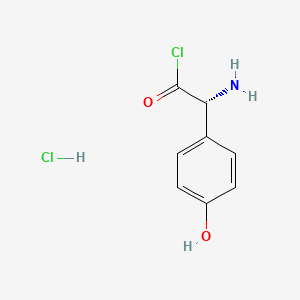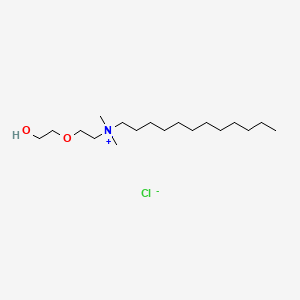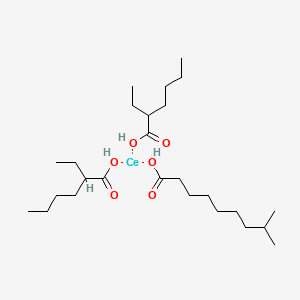
(R)-(2-Chloro-1-(4-hydroxyphenyl)-2-oxoethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and an oxoethanaminium chloride moiety. Its unique structure allows it to participate in various chemical reactions and makes it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting intermediate is then treated with an amine to form the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Amines or thiol derivatives
Wissenschaftliche Forschungsanwendungen
(1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s biological activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenylpyruvate: Shares the hydroxyphenyl group but differs in its overall structure and reactivity.
N-(4-Hydroxyphenyl)acetamide: Similar in having a hydroxyphenyl group but has different functional groups affecting its chemical behavior.
Uniqueness
(1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and biological interactions. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
51431-08-4 |
|---|---|
Molekularformel |
C8H9Cl2NO2 |
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(4-hydroxyphenyl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-8(12)7(10)5-1-3-6(11)4-2-5;/h1-4,7,11H,10H2;1H/t7-;/m1./s1 |
InChI-Schlüssel |
MRFJAULKKHVIGF-OGFXRTJISA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H](C(=O)Cl)N)O.Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(C(=O)Cl)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)

![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)
![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)


